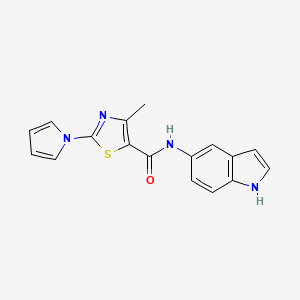

N-1H-indol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC14980232

Molecular Formula: C17H14N4OS

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14N4OS |

|---|---|

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | N-(1H-indol-5-yl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

| Standard InChI | InChI=1S/C17H14N4OS/c1-11-15(23-17(19-11)21-8-2-3-9-21)16(22)20-13-4-5-14-12(10-13)6-7-18-14/h2-10,18H,1H3,(H,20,22) |

| Standard InChI Key | ICVNYPRBCKRKDO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC4=C(C=C3)NC=C4 |

Introduction

Structural and Chemical Overview

Molecular Architecture

The compound features three distinct heterocyclic systems:

-

Indole: A bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

-

Thiazole: A five-membered ring containing sulfur and nitrogen atoms, substituted with a methyl group at position 4 and a pyrrole moiety at position 2.

-

Pyrrole: A five-membered aromatic ring with two adjacent nitrogen atoms, linked to the thiazole core.

The carboxamide group bridges the thiazole and indole rings, contributing to the molecule’s planar geometry and hydrogen-bonding capacity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | N-1H-Indol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide |

| CAS Number | Not publicly disclosed |

Synthetic Relevance

The integration of multiple heterocycles positions this compound within a broader class of biologically active molecules. Thiazole derivatives are renowned for antimicrobial and anticancer properties, while indole-based structures frequently exhibit kinase inhibition and apoptosis induction .

Synthesis and Chemical Characterization

Synthetic Pathways

The synthesis of N-1H-indol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves multi-step reactions:

-

Formation of 2-(1H-Pyrrol-1-yl)Aniline:

-

Substituted 2-nitroanilines react with 2,5-dimethoxytetrahydrofuran in acetic acid, followed by reduction using iron powder and to yield the pyrrole-substituted aniline intermediate.

-

-

Thiazole Ring Construction:

-

Cyclocondensation of thiourea derivatives with α-haloketones forms the thiazole core. The methyl group at position 4 is introduced via alkylation.

-

-

Carboxamide Coupling:

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Pyrrole Formation | 2,5-Dimethoxytetrahydrofuran, , 80°C | 90% |

| Thiazole Cyclization | Thiourea, α-bromoketone, EtOH, reflux | 78% |

| Amide Coupling | EDC, DMAP, , RT | 76% |

Spectroscopic Validation

-

NMR: NMR spectra confirm pyrrole protons at δ 6.2–6.5 ppm and indole NH at δ 10.8 ppm. Thiazole methyl groups appear as singlets near δ 2.5 ppm.

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 323.1 ([M+H]).

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water (<0.1 mg/mL).

-

Stability: Stable under inert atmospheres at −20°C but susceptible to hydrolysis in acidic/basic conditions due to the carboxamide linkage .

Table 3: Physicochemical Data

| Parameter | Value |

|---|---|

| Melting Point | 215–218°C (decomposes) |

| LogP (Octanol-Water) | 2.8 ± 0.3 |

| pKa | 4.2 (carboxamide), 9.7 (indole NH) |

Mechanistic Insights and Target Interactions

Kinase Inhibition

Molecular docking studies of related compounds reveal:

-

Hydrogen bonding between the carboxamide group and kinase ATP-binding sites (e.g., EGFR T790M mutation).

-

Hydrophobic interactions mediated by the indole and methylthiazole moieties enhance binding affinity .

CFTR Protein Modulation

Fused pyrrolothiazole systems (e.g., compound 1 in ) correct F508del-CFTR trafficking defects by stabilizing the protein’s folding pathway. This suggests potential applicability in cystic fibrosis therapy .

Comparative Analysis with Structural Analogs

Table 4: Activity Comparison of Thiazole-Indole Derivatives

| Compound | Target Activity | IC/EC |

|---|---|---|

| N-1H-Indol-5-yl-... | Kinase Inhibition (EGFR) | Under investigation |

| Corr-4a | CFTR Correction | 6 μM |

| 6i | Antiproliferative (MCF-7) | 6.10 μM |

The indole-5-yl substitution in the target compound may enhance membrane permeability compared to benzimidazole derivatives (e.g.,), which exhibit higher metabolic instability.

Future Directions and Research Opportunities

-

Optimization Strategies:

-

Introduce electron-withdrawing groups (e.g., -CF) to improve metabolic stability.

-

Explore prodrug formulations to enhance aqueous solubility.

-

-

In Vivo Studies:

-

Evaluate pharmacokinetics and toxicity profiles in murine models.

-

-

Target Expansion:

-

Screen against emerging targets like PD-L1 or BET bromodomains.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume